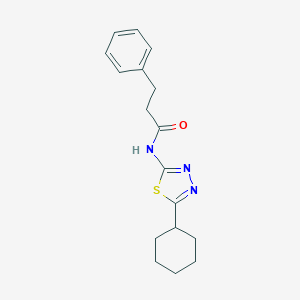![molecular formula C23H33N3O2 B216315 5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as DMCM and is a potent ligand for the GABA-A receptor.
Wirkmechanismus
DMCM acts as a positive allosteric modulator of the GABA-A receptor. The compound enhances the binding of GABA to the receptor, resulting in an increase in GABAergic neurotransmission. The increased GABAergic neurotransmission results in the anxiolytic, anticonvulsant, and sedative effects of DMCM.
Biochemical and Physiological Effects:
DMCM has been shown to have significant biochemical and physiological effects. The compound has been found to increase the activity of GABAergic neurons in the brain, resulting in a decrease in neuronal excitability. DMCM has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMCM in lab experiments include its potent and selective binding to the GABA-A receptor, its well-defined mechanism of action, and its ability to produce consistent results. The limitations of using DMCM in lab experiments include its potential toxicity and the need for caution when handling the compound.
Zukünftige Richtungen
There are several future directions for research on DMCM. One direction is to investigate the potential of DMCM as an antiepileptic drug. Another direction is to study the effects of DMCM on different subtypes of the GABA-A receptor. Additionally, research could focus on the development of new compounds based on the structure of DMCM that may have improved therapeutic properties.
Conclusion:
In conclusion, DMCM is a chemical compound that has significant potential for therapeutic applications. The compound has been extensively studied for its anxiolytic, anticonvulsant, and sedative effects. DMCM acts as a positive allosteric modulator of the GABA-A receptor, resulting in an increase in GABAergic neurotransmission. DMCM has advantages and limitations for lab experiments, and there are several future directions for research on the compound.
Synthesemethoden
The synthesis method of DMCM involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1-(2-phenylethyl)piperazine in the presence of formaldehyde and ammonium acetate. The reaction results in the formation of DMCM in high yield and purity. The synthesis method of DMCM has been optimized to produce large quantities of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
DMCM has been extensively studied for its potential therapeutic applications. The compound has been found to have anxiolytic, anticonvulsant, and sedative effects. DMCM has also been shown to have potential as an antiepileptic drug. The compound has been tested in animal models and has shown promising results in reducing seizure activity.
Eigenschaften
Produktname |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
|---|---|
Molekularformel |
C23H33N3O2 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione |
InChI |
InChI=1S/C23H33N3O2/c1-23(2)16-21(27)20(22(28)17-23)18-24-9-11-26-14-12-25(13-15-26)10-8-19-6-4-3-5-7-19/h3-7,18,24H,8-17H2,1-2H3 |
InChI-Schlüssel |
GNGXQWPBXFAYPW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
Kanonische SMILES |
CC1(CC(=O)C(=CNCCN2CCN(CC2)CCC3=CC=CC=C3)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![3-iodo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216236.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)

![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)